molecular formula C15H12ClFO B1343480 3-(4-Chlorophenyl)-3'-fluoropropiophenone CAS No. 898787-91-2

3-(4-Chlorophenyl)-3'-fluoropropiophenone

Cat. No.: B1343480
CAS No.: 898787-91-2
M. Wt: 262.7 g/mol
InChI Key: CVFTUTZFBZCOBY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3'-fluoropropiophenone is a diarylpropanone derivative featuring a ketone group flanked by two aromatic rings. The 4-chlorophenyl group at position 3 and the 3'-fluorophenyl group introduce distinct electronic and steric effects. Chlorine, an electron-withdrawing substituent, enhances the electrophilicity of the ketone, while fluorine, though also electron-withdrawing, contributes to metabolic stability due to its small size and high electronegativity . This compound’s structural features make it relevant in pharmaceutical intermediates and materials science, though specific applications require comparison with analogs.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-5,7-8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFTUTZFBZCOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644476
Record name 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-91-2
Record name 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 3-fluoropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 3-(4-Chlorophenyl)-3’-fluoropropiophenone can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3’-fluoropropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

Major Products Formed

    Oxidation: Formation of 3-(4-chlorophenyl)-3’-fluorobenzoic acid.

    Reduction: Formation of 3-(4-chlorophenyl)-3’-fluoropropanol.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-(4-Chlorophenyl)-3’-fluoropropiophenone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3’-fluoropropiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(3,5-Dimethylphenyl)-3'-fluoropropiophenone

Structural Differences :

  • The 4-chlorophenyl group in the target compound is replaced with a 3,5-dimethylphenyl group.
  • Methyl groups are electron-donating, reducing the electrophilicity of the ketone compared to the chloro-substituted analog.

Physicochemical Properties :

  • Molecular weight differences: ~340 vs. ~252 (estimated for the target compound), depending on exact substituents.

3'-Chloro-3-(4-Cyanophenyl)-4'-fluoropropiophenone

Structural Differences :

  • Additional cyano (CN) and chloro groups introduce stronger electron-withdrawing effects.
  • The cyano group enhances reactivity for nucleophilic additions or polymer formation.

Electronic Effects :

  • The CN group significantly lowers the LUMO energy, increasing susceptibility to nucleophilic attack compared to the target compound .
  • Fluorine and chlorine synergistically stabilize the aromatic rings, affecting resonance and charge distribution.

Chalcone Derivatives (e.g., 1-(4-Chlorophenyl)-3-(2-Thienyl)-propen-1-one)

Structural Differences :

  • α,β-unsaturated ketone (chalcone) vs. propiophenone.
  • Conjugated double bond in chalcones enables extended π-systems, altering UV-Vis absorption and redox properties.

Reactivity :

  • Chalcones undergo Michael additions and cyclization more readily due to the enone system, whereas diarylpropanones are less reactive .
  • The 4-chlorophenyl group in both compounds enhances electrophilicity, but conjugation in chalcones broadens reactivity pathways.

Heterocyclic Derivatives (e.g., 3-(4-Chlorophenyl)-5-propylfuro[3,2-g]chromen-7-one)

Structural Differences :

  • Fused furanochromenone system vs. linear diarylpropanone.
  • The 4-chlorophenyl group is integrated into a rigid heterocyclic scaffold, reducing rotational freedom.

Physicochemical Properties :

  • The fused ring system enhances thermal stability, relevant for material science applications.

Biological Activity

3-(4-Chlorophenyl)-3'-fluoropropiophenone is an aromatic ketone that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by a chlorophenyl group and a fluorophenyl group attached to a propiophenone backbone, which influences its chemical properties and biological interactions.

  • Chemical Formula : C15H14ClFO
  • Molecular Weight : 276.73 g/mol
  • Structure : The presence of the chlorine and fluorine substituents enhances the compound's lipophilicity and stability, which can affect its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values suggest that this compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Key findings include:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and PC3 (prostate cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating its effectiveness in inhibiting cancer cell proliferation. In particular, it showed notable activity in MCF-7 cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to cell proliferation, contributing to its anticancer properties.
  • Tubulin Interaction : Studies suggest that it can destabilize tubulin polymerization, leading to disrupted mitotic processes in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameIC50 (µM)Mechanism of Action
3-(4-Chlorophenyl)-3'-hydroxypropiophenone15Enzyme inhibition
3-(4-Chlorophenyl)-3'-methoxypropiophenone25Apoptosis induction
3-(4-Chlorophenyl)-3'-bromopropiophenone30Tubulin destabilization
This compound 20 Enzyme inhibition, tubulin interaction

Case Studies

  • Anticancer Study on MCF-7 Cells : A study reported that treatment with this compound led to a significant decrease in cell viability and induced apoptosis as evidenced by flow cytometry analysis. The compound was shown to arrest cells in the G2/M phase, indicating its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited comparable inhibition zones against various pathogens, highlighting its potential as an alternative antimicrobial agent .

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